molecular formula C25H27N5O2S B2597493 1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide CAS No. 1114871-75-8

1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide

Cat. No. B2597493
CAS RN: 1114871-75-8
M. Wt: 461.58
InChI Key: NAULCRZIOIHUBR-UHFFFAOYSA-N
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Description

1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H27N5O2S and its molecular weight is 461.58. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • The chemical compound of interest has been utilized in the synthesis of various novel heterocyclic compounds. For instance, derivatives such as 5,7-diarylethieno[2,3-d]pyrimidines and related compounds have been synthesized for their potential applications in various fields of chemistry and pharmacology (Vijayakumar, Karthikeyan, & Sarveswari, 2014).

Biological and Pharmacological Activities

  • Thieno[3,2-d]pyrimidin-4-yl derivatives, similar in structure to the compound , have been studied for their antimicrobial and anti-inflammatory activities. For example, pyridothienopyrimidines and thieno[2,3-d]pyrimidines have shown significant antimicrobial activity, suggesting their potential use in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Antianaphylactic Activity

  • Certain formamidine and oxalamidocarbonic acid derivatives of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines, structurally similar to the compound , have shown antianaphylactic activity. This indicates the potential of these compounds in developing treatments for anaphylaxis and related allergic reactions (Wagner, Vieweg, & Leistner, 1993).

Antiparkinsonian Activities

  • Derivatives of thieno[2,3-d]pyrimidine have also been explored for their antiparkinsonian activities. For instance, compounds synthesized from 2-chloro-6-ethoxy-4-acetylpyridine, related in structure to the compound of interest, have exhibited promising antiparkinsonian activities, which could be a significant step in the treatment of Parkinson's disease (Amr, Maigali, & Abdulla, 2008).

properties

IUPAC Name

1-(11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O2S/c1-15-12-16(2)29-25-20(15)21-22(33-25)23(28-14-27-21)30-10-8-18(9-11-30)24(31)26-13-17-4-6-19(32-3)7-5-17/h4-7,12,14,18H,8-11,13H2,1-3H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAULCRZIOIHUBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=NC=N3)N4CCC(CC4)C(=O)NCC5=CC=C(C=C5)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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